Methyl 8-(2,5-dimethoxyphenyl)octanoate
Description
Methyl 8-(2,5-dimethoxyphenyl)octanoate is an ester derivative featuring an octanoate backbone with a 2,5-dimethoxyphenyl substituent at the terminal carbon. The compound’s structure comprises a methyl ester group (COOCH₃), a seven-carbon aliphatic chain, and a 2,5-dimethoxyphenyl moiety. This substitution pattern introduces electron-donating methoxy groups at the ortho and para positions of the phenyl ring, which may influence electronic properties and intermolecular interactions.
Properties
CAS No. |
62397-65-3 |
|---|---|
Molecular Formula |
C17H26O4 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
methyl 8-(2,5-dimethoxyphenyl)octanoate |
InChI |
InChI=1S/C17H26O4/c1-19-15-11-12-16(20-2)14(13-15)9-7-5-4-6-8-10-17(18)21-3/h11-13H,4-10H2,1-3H3 |
InChI Key |
IXKLFJBYAUZIOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(2,5-dimethoxyphenyl)octanoate typically involves the esterification of 8-(2,5-dimethoxyphenyl)octanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized and the ester is extracted using an organic solvent such as diethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(2,5-dimethoxyphenyl)octanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 8-(2,5-Dimethoxyphenyl)octanoic acid.
Reduction: 8-(2,5-Dimethoxyphenyl)octanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 8-(2,5-dimethoxyphenyl)octanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases and their role in metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of Methyl 8-(2,5-dimethoxyphenyl)octanoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The methoxy groups on the phenyl ring may also interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with Methyl 8-(2,5-dimethoxyphenyl)octanoate:
Table 1: Structural and Molecular Comparison
Key Observations:
Chain Length and Ester Groups: this compound has the longest chain (octanoate) and a methyl ester, enhancing hydrophobicity compared to shorter-chain analogs like the pentanoate derivative . Ethyl esters (e.g., compounds in ) may exhibit slightly lower volatility due to increased molecular weight.
Oxo Functionality: The presence of a ketone group in and increases polarity and reactivity, enabling participation in keto-enol tautomerism or nucleophilic additions. The absence of an oxo group in the target compound suggests greater stability under basic or nucleophilic conditions.
Physical and Chemical Properties
Table 2: Comparative Properties
Key Findings:
- Solubility: The longer aliphatic chain and methyl ester in the target compound likely reduce aqueous solubility compared to the oxo-containing pentanoate analog .
- Thermal Stability : The absence of an oxo group may enhance thermal stability, as ketones (e.g., ) are prone to degradation under high temperatures.
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